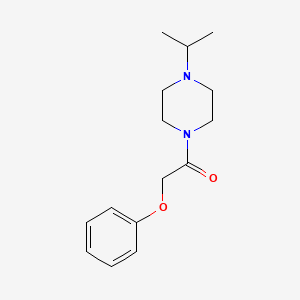

1-isopropyl-4-(phenoxyacetyl)piperazine

Description

Significance of the Piperazine (B1678402) Scaffold in Chemical Biology and Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a fundamental building block in medicinal chemistry. tandfonline.comnih.gov Its prevalence in drug design is attributed to a unique combination of physicochemical properties. The two nitrogen atoms provide a large polar surface area and can act as hydrogen bond acceptors and donors, which often leads to improved water solubility and oral bioavailability. bohrium.comeurekaselect.com These characteristics are crucial for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. tandfonline.com

The versatile structure of piperazine allows it to serve as a flexible core that can be easily modified, enabling the synthesis of a wide array of derivatives with diverse pharmacological activities. nih.govbohrium.com Researchers have successfully incorporated the piperazine moiety into molecules targeting a vast range of diseases. These flexible compounds have demonstrated significant biological roles, including anticancer, antimicrobial, antiviral, anti-inflammatory, antimalarial, and antidepressant activities. nih.govthieme-connect.com

Furthermore, the piperazine scaffold is a key component in many drugs targeting the central nervous system (CNS). mdpi.com Its structure often facilitates crossing the blood-brain barrier and allows for specific interactions with various neurotransmitter receptors, such as serotonin (B10506) and dopamine (B1211576) receptors. mdpi.comresearchgate.net This has led to the development of numerous successful antipsychotic, antidepressant, and anxiolytic agents. nih.gov The ability to link different pharmacophores or to act as the primary scaffold for interaction with a biological target makes piperazine an invaluable tool in the quest for novel and more effective therapeutic agents. tandfonline.com

Overview of 1-Isopropyl-4-(phenoxyacetyl)piperazine within the Piperazine Class

This compound is a distinct molecule within the large family of substituted piperazine compounds. Its structure is characterized by a central piperazine ring with two different substituents attached to its nitrogen atoms. One nitrogen is functionalized with an isopropyl group, a small, branched alkyl substituent. The second nitrogen atom is bonded to a phenoxyacetyl group, which consists of a phenyl ring linked through an ether oxygen to an acetyl moiety.

This compound merges the well-established piperazine core with structural motifs known for biological relevance. The phenoxyacetic acid moiety and its derivatives are found in numerous classes of drugs and are investigated for a wide range of pharmacological activities, including antibacterial, antifungal, and anti-inflammatory properties. jetir.orgresearchgate.net

Despite the pharmacological interest in its constituent parts, a thorough review of publicly available scientific literature and chemical databases indicates that this compound itself is not an extensively studied compound. Detailed research findings, synthesis protocols, and specific biological activity data for this exact molecule are not widely documented. Therefore, while its structure places it firmly within a class of compounds of high medicinal interest, it remains a largely unexplored entity in contemporary chemical research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenoxy-1-(4-propan-2-ylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-13(2)16-8-10-17(11-9-16)15(18)12-19-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGRLVICGEKMZRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)C(=O)COC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Investigation of Biological Activities and Mechanisms of Action for Piperazine Derivatives Non Human and in Vitro Studies

Evaluation of Antimicrobial Potential

The antimicrobial capacity of various piperazine (B1678402) derivatives has been explored through in vitro assays against a range of bacterial and fungal pathogens.

Antibacterial Activity Assays (In Vitro)

No specific in vitro antibacterial activity assays for 1-isopropyl-4-(phenoxyacetyl)piperazine were identified in the reviewed literature. However, studies on other piperazine derivatives have demonstrated a breadth of antibacterial action. For instance, some novel piperazine derivatives of phenothiazine (B1677639) have shown good antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. nih.gov In one study, a particular phenothiazine piperazine derivative exhibited antibacterial activity equivalent to the standard drug streptomycin (B1217042) against these Gram-positive strains, though no zone of inhibition was observed against the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa. nih.gov

In another study, newly synthesized piperazine derivatives were screened against Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, and Escherichia coli, with many of the compounds showing significant antimicrobial properties. researchgate.net Furthermore, piperazine derivatives incorporating a flavone (B191248) structure have also been identified as potent antimicrobial agents. nih.gov Certain derivatives in this class were found to be two to two-and-a-half times more potent than the standard ciprofloxacin (B1669076) at the same minimum inhibitory concentration (MIC) of 10 μg/mL. nih.gov Similarly, piperazine derivatives containing an imidazole (B134444) moiety have demonstrated better antibacterial activity compared to those with a triazole moiety against Pseudomonas aeruginosa and Candida albicans, although Staphylococcus aureus showed strong resistance to all tested derivatives. japsonline.com

The following table summarizes the antibacterial activity of selected piperazine derivatives from various studies.

| Compound Class | Bacterial Strain | Activity/Observation | Reference |

| Phenothiazine piperazine derivatives | Staphylococcus aureus, Bacillus subtilis | Good antibacterial activity; one compound equipotent to streptomycin. | nih.gov |

| Phenothiazine piperazine derivatives | Escherichia coli, Pseudomonas aeruginosa | No zone of inhibition observed. | nih.gov |

| Substituted piperazine derivatives | Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, Escherichia coli | Many compounds showed significant antimicrobial properties. | researchgate.net |

| Flavone piperazine derivatives | Various bacteria | Some compounds 2-2.5 fold more potent than ciprofloxacin at MIC of 10 μg/mL. | nih.gov |

| Imidazole-piperazine derivatives | Pseudomonas aeruginosa | Better antibacterial activity than triazole-piperazine derivatives. | japsonline.com |

| Imidazole-piperazine derivatives | Staphylococcus aureus | Strong resistance observed. | japsonline.com |

Antifungal Activity Assays (In Vitro)

Specific in vitro antifungal data for this compound is not available in the current body of literature. However, research on related compounds indicates a potential for antifungal effects. For example, a piperazine propanol (B110389) derivative, GSI578, was identified as a potent inhibitor of 1,3-beta-D-glucan synthase in Candida albicans with an IC50 value of 0.16 microM. nih.gov This compound also showed in vitro antifungal activity against other pathogenic fungi, including Aspergillus fumigatus. nih.gov The mechanism of this antifungal action is suggested to be the inhibition of fungal cell growth through the inhibition of 1,3-beta-D-glucan synthase. nih.gov

Other studies have also highlighted the antifungal potential of piperazine derivatives. Some phenothiazine piperazine derivatives displayed good antifungal activity against Aspergillus species, but no activity against Candida albicans. nih.gov In a separate investigation, a range of synthesized piperazine derivatives were tested against Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus, with many demonstrating significant antifungal properties. researchgate.net Additionally, certain flavone piperazine derivatives have been identified as potent antifungal agents, showing activity two to two-and-a-half times greater than the standard drug miconazole (B906) at an MIC of 10 μg/mL. nih.gov Piperazine derivatives with an imidazole moiety also showed better antifungal activity against Candida albicans than those containing a triazole moiety. japsonline.com

The table below summarizes the in vitro antifungal activity of various piperazine derivatives.

| Compound Class | Fungal Strain | Activity/Observation | Reference |

| Piperazine propanol derivative (GSI578) | Candida albicans | Potent inhibitor of 1,3-beta-D-glucan synthase (IC50 = 0.16 μM). | nih.gov |

| Piperazine propanol derivative (GSI578) | Aspergillus fumigatus | Exhibited in vitro antifungal activity. | nih.gov |

| Phenothiazine piperazine derivatives | Aspergillus species | Good antifungal activity. | nih.gov |

| Phenothiazine piperazine derivatives | Candida albicans | No activity observed. | nih.gov |

| Substituted piperazine derivatives | Candida albicans, Aspergillus niger, Aspergillus flavus, Aspergillus fumigatus | Many compounds showed significant antifungal properties. | researchgate.net |

| Flavone piperazine derivatives | Various fungi | Some compounds 2-2.5 fold more potent than miconazole at MIC of 10 μg/mL. | nih.gov |

| Imidazole-piperazine derivatives | Candida albicans | Better antifungal activity than triazole-piperazine derivatives. | japsonline.com |

Antiviral and Antiparasitic Activity Screening (In Vitro)

There were no specific in vitro antiviral or antiparasitic activity studies found for this compound. The broader class of piperazine derivatives has been noted for its potential antiviral applications. researchgate.net

Assessment of Neuroactive Properties

The neuroactive properties of piperazine derivatives have been investigated through receptor binding studies and enzyme inhibition assays, suggesting their potential to interact with various targets in the central nervous system.

Receptor Binding Studies (e.g., Serotonin (B10506) Receptors, Melanocortin Receptors)

Direct receptor binding data for this compound is not available. However, research on other piperazine-containing molecules highlights their affinity for serotonin and melanocortin receptors.

Serotonin Receptors: Several studies have demonstrated that piperazine derivatives can bind to various serotonin (5-HT) receptor subtypes. For example, certain 1,3,5-triazine-methylpiperazine derivatives have shown a very high affinity for the 5-HT6 receptor, with one compound having a Ki value of 11 nM. researchgate.net These compounds generally displayed selectivity over 5-HT1A, 5-HT2A, and 5-HT7b receptors. researchgate.net In another study, analogues of 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine were found to bind to 5-HT1A sites with high affinity. nih.gov One such analogue, 4-[4-(1-adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine, had a Ki of 0.4 nM for the 5-HT1A receptor. nih.gov

The table below presents serotonin receptor binding affinities for selected piperazine derivatives.

| Compound Class | Receptor Subtype | Binding Affinity (Ki) | Reference |

| 1,3,5-triazine-methylpiperazine derivative | 5-HT6 | 11 nM | researchgate.net |

| 1,3,5-triazine-methylpiperazine derivative | 5-HT2A | 272-430 nM | researchgate.net |

| Adamantane carboxamide piperazine derivative | 5-HT1A | 0.4 nM | nih.gov |

Melanocortin Receptors: Piperazine derivatives have also been explored as ligands for melanocortin receptors. A series of melanocortin-4 receptor (MC4R) agonists containing a piperazine core with an ortho-substituted aryl sulfonamide have been described. nih.gov Compounds from this series demonstrated binding and functional activities at MC4R of less than 30 nM. nih.gov One particularly selective compound was over 25,000-fold more potent at MC4R than at the melanocortin-3 receptor (MC3R) and 490-fold more potent than at the melanocortin-5 receptor (MC5R). nih.gov

The following table summarizes the activity of a piperazine derivative at melanocortin receptors.

| Compound Class | Receptor Subtype | Activity/Selectivity | Reference |

| Aryl sulfonamide piperazine derivative | MC4R | < 30 nM binding and functional activity | nih.gov |

| Aryl sulfonamide piperazine derivative | MC3R, MC5R | >25,000-fold selective for MC4R over MC3R; 490-fold selective for MC4R over MC5R | nih.gov |

Enzyme Inhibition Assays (e.g., Monoamine Oxidase, Phosphodiesterases)

No specific enzyme inhibition data for this compound was found. However, related piperazine compounds have been evaluated for their inhibitory effects on monoamine oxidase and phosphodiesterases.

Monoamine Oxidase (MAO) Inhibition: The potential for piperazine derivatives to inhibit monoamine oxidase (MAO) has been a subject of investigation. One study on pyridazinobenzylpiperidine derivatives found that most of the compounds had a higher inhibitory effect on MAO-B than on MAO-A. mdpi.com The most potent compound in this series inhibited MAO-B with an IC50 value of 0.203 μM. mdpi.comnih.gov In contrast, all compounds showed weak MAO-A inhibition. mdpi.comnih.gov Another study focusing on N-methyl-piperazine chalcones identified them as dual inhibitors of MAO-B and acetylcholinesterase (AChE). nih.gov One of the derivatives showed the highest selective inhibition against MAO-B with an IC50 of 0.71 μM. nih.gov

The table below shows the MAO inhibitory activity of selected piperazine derivatives.

| Compound Class | Enzyme | IC50 Value | Reference |

| Pyridazinobenzylpiperidine derivative | MAO-B | 0.203 μM | mdpi.comnih.gov |

| Pyridazinobenzylpiperidine derivative | MAO-A | 3.857 μM | mdpi.comnih.gov |

| N-methyl-piperazine chalcone (B49325) derivative | MAO-B | 0.71 μM | nih.gov |

Phosphodiesterase (PDE) Inhibition: A series of 1-(2-hydroxy-3-morpholinopropoxy and piperazino)fluorobenzene derivatives have been synthesized and evaluated as potential phosphodiesterase (PDE) inhibitors. nih.gov These compounds were found to have desirable biological activity with potential applications in heart therapy. nih.gov Another study investigated the effects of various PDE inhibitors on cytokine generation from human basophils, indicating that inhibition of PDE4 can regulate this process. nih.gov

Exploration of Anticancer/Antiproliferative Activities (In Vitro Cell Line Studies)

Cell Viability and Proliferation Assays

There is no specific data from cell viability and proliferation assays for this compound in the reviewed scientific literature. Generally, in vitro antiproliferative effects of novel compounds are assessed using methods like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. nih.gov This type of assay measures the metabolic activity of cells, which is indicative of cell viability. A reduction in cell viability in the presence of a compound suggests a potential cytotoxic or cytostatic effect. Such studies typically involve exposing various cancer cell lines, and sometimes a normal cell line for comparison, to the test compound at different concentrations to determine its potency, often expressed as the half-maximal inhibitory concentration (IC50). researchgate.netmdpi.com

Mechanistic Investigations (e.g., Tubulin Polymerization Inhibition)

No mechanistic studies, including investigations into tubulin polymerization inhibition, have been published for this compound. The inhibition of tubulin polymerization is a known mechanism of action for some anticancer agents that contain a piperazine moiety. These agents can interfere with the dynamics of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.

Enzyme Modulation Studies (e.g., MMP, TNF-α, BACE-1 Inhibition)

There is no available research on the effects of this compound on the activity of matrix metalloproteinases (MMPs), tumor necrosis factor-alpha (TNF-α), or beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1). The piperazine structure is present in some compounds designed to inhibit these enzymes, which are implicated in various pathological processes. For instance, MMPs are involved in cancer metastasis, while TNF-α is a key cytokine in inflammation. BACE-1 is a target in the development of therapies for Alzheimer's disease.

Agrochemical Relevance and Herbicide Safener Properties

The potential application of this compound as an agrochemical, specifically as a herbicide safener, has not been documented in the scientific literature. Herbicide safeners are compounds used in agriculture to protect crops from injury by herbicides. mdpi.com The mechanism of action of safeners often involves enhancing the crop's ability to metabolize the herbicide, for example, by inducing the activity of detoxifying enzymes like glutathione (B108866) S-transferases (GSTs) or cytochrome P450 monooxygenases. mdpi.comresearchgate.net Without specific studies, the potential for this compound to act as a safener remains unknown.

Structure Activity Relationship Sar Studies of 1 Isopropyl 4 Phenoxyacetyl Piperazine Analogues

Elucidation of Pharmacophoric Requirements for Specific Biological Activities

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. For piperazine-containing compounds, these models are crucial for designing new therapeutic agents with desired activities. nih.govyoutube.com

The key pharmacophoric features for many biologically active arylpiperazine analogues generally include:

A Basic Nitrogen Atom: One of the piperazine (B1678402) nitrogens (typically N1, distal to the larger aromatic moiety) is usually protonated at physiological pH. This positive charge is often critical for forming an ionic bond with an acidic residue (e.g., aspartate) in the receptor's binding pocket. researchgate.net

Hydrophobic Regions: The molecule contains distinct hydrophobic areas. In the case of 1-isopropyl-4-(phenoxyacetyl)piperazine, the isopropyl group and the phenyl ring of the phenoxyacetyl moiety serve as these hydrophobic anchors, interacting with non-polar pockets in the target protein. nih.gov

Hydrogen Bond Acceptors: The carbonyl oxygen of the acetyl group and the ether oxygen in the phenoxyacetyl moiety can act as hydrogen bond acceptors, forming key interactions that stabilize the ligand-receptor complex. drugdesign.org

Aromatic Feature: The phenyl ring provides a site for potential π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the receptor.

A representative pharmacophore model for a generic N-arylpiperazine antagonist might consist of a positive ionizable center (the piperazine nitrogen), two hydrophobic groups, and one or more hydrogen bond acceptor sites. nih.gov The specific spatial arrangement of these features dictates the molecule's affinity and selectivity for its biological target.

Impact of Isopropyl Group Modifications on Biological Interactions

The substituent at the N1 position of the piperazine ring significantly influences the molecule's interaction with its biological target. The isopropyl group is a small, branched, lipophilic moiety that can affect potency, selectivity, and metabolic stability.

SAR studies on various N-alkyl piperazine series have demonstrated that the size and nature of this alkyl group are critical for affinity. For instance, in one series of 5-HT1A receptor ligands, modifying the N-alkyl substituent from a methyl to a propyl group resulted in only a slight decrease in affinity. nih.gov However, further elongation of the linear alkyl chain to a hexyl group led to a significant increase in affinity, suggesting the presence of a corresponding hydrophobic pocket in the receptor. nih.gov

Replacing a linear alkyl group with a branched one like isopropyl can have several effects:

Steric Hindrance: The branched nature of the isopropyl group can provide a better fit in a specifically shaped hydrophobic pocket compared to a linear propyl group. Conversely, it could also introduce steric clash if the pocket is narrow.

Metabolic Stability: Alkylation at the nitrogen positions can influence the rate of metabolism. For example, blocking a potential site of oxidation on the piperazine ring with an alkyl group can reduce bioactivation and improve the compound's pharmacokinetic profile. rsc.org

The table below, based on data from SAR studies of analogous N-alkyl piperazine derivatives targeting the 5-HT1A receptor, illustrates how modifications to this group can impact biological interactions. nih.gov

Table 1: Impact of N1-Alkyl Group Modification on 5-HT1A Receptor Affinity

| N1-Substituent | Ki (nM) | Relative Potency Comment |

|---|---|---|

| Methyl | ~0.8 | High affinity |

| Ethyl | ~1.2 | Slightly lower affinity than methyl |

| n-Propyl | ~1.3 | Similar affinity to ethyl |

| Isopropyl | - | Often similar to or slightly less potent than n-propyl, depending on pocket shape |

| n-Butyl | ~0.9 | Affinity increases with chain length |

| n-Hexyl | ~0.5 | Peak affinity in the series, suggesting optimal fit in a hydrophobic pocket |

Note: Data is illustrative, derived from trends observed in phenylpiperazine series. nih.gov Specific values for the phenoxyacetyl scaffold may vary.

Role of Phenoxyacetyl Moiety Substitutions on Receptor Affinity and Efficacy

The N4-phenoxyacetyl moiety is a larger, more complex substituent that offers multiple points for modification, primarily on the phenyl ring. Substitutions at the ortho, meta, or para positions of this ring can dramatically alter electronic properties, lipophilicity, and steric profile, thereby fine-tuning the compound's affinity and efficacy.

SAR studies on analogous scaffolds, such as sulfonylpiperazines, have shown that the nature and position of substituents on the aromatic ring are critical for potency and selectivity. nih.gov For example:

Electron-Withdrawing Groups (e.g., Fluoro, Chloro): Introducing a halogen like fluorine can increase potency by forming specific interactions (like halogen bonds) or by altering the pKa of the aromatic system. The position is key; in one study, an ortho-fluoro substitution conferred selectivity for one receptor subtype over another, a preference not seen with a para-fluoro group. nih.gov

Electron-Donating Groups (e.g., Methoxy): A methoxy (B1213986) group can serve as a hydrogen bond acceptor and increase polarity. However, its effect is highly context-dependent. In some series, a para-methoxy substitution resulted in no significant change in potency, while in others, it could either increase or decrease activity depending on the specific receptor environment. nih.govmdpi.com

Hydrophilic Substitutions: Adding more polar groups, such as a pyrazole, has been shown to drastically reduce potency in some nicotinic receptor modulators, suggesting that a hydrophobic character is preferred for that particular interaction. nih.gov

The following table summarizes hypothetical SAR trends for substitutions on the phenyl ring of the phenoxyacetyl group, based on findings from related piperazine series. nih.govmdpi.com

Table 2: Influence of Phenyl Ring Substitutions on Receptor Affinity

| Position | Substituent | Expected Impact on Affinity | Rationale |

|---|---|---|---|

| para | Fluoro (-F) | Likely increase | Potential for halogen bonding; favorable electronics. |

| para | Methoxy (-OCH3) | Variable | Can increase or decrease affinity depending on whether a polar or non-polar interaction is preferred. mdpi.com |

| ortho | Fluoro (-F) | Potential for increased selectivity | May orient the molecule differently in the binding pocket, favoring one receptor subtype. nih.gov |

| para | Phenyl (-C6H5) | Likely increase | Enhances hydrophobic interactions. nih.gov |

| para | Nitro (-NO2) | Likely decrease | Strong electron-withdrawing nature and bulk may be unfavorable. mdpi.com |

Conformational Analysis and Bioactive Conformations of the Piperazine Ring

The six-membered piperazine ring is not planar. It typically adopts a low-energy "chair" conformation to minimize torsional strain. In this conformation, substituents on the nitrogen atoms can be either axial or equatorial. The specific conformation adopted by the piperazine ring and its substituents is critical for aligning the pharmacophoric features correctly for receptor binding.

The bioactive conformation—the 3D shape the molecule assumes when it binds to its target—is of paramount importance. While the chair form is most common, some studies have shown that piperazine derivatives can adopt a "twist-boat" conformation, particularly when bulky substituents create significant steric strain (e.g., A-1,3 strain) in the chair form. rsc.org

For 1-arylpiperazines, it has been suggested that the bioactive conformation involves a relatively coplanar arrangement between the aryl ring and the piperazine ring. nih.gov This is achieved through rotation around the C-N bond connecting the two rings. The bulky isopropyl and phenoxyacetyl groups on this compound will influence the conformational equilibrium of the piperazine ring and the rotational barriers of the N-C bonds, ultimately favoring a specific conformation that presents the optimal geometry for receptor interaction.

Comparative SAR with Other Piperazine-Containing Scaffolds

The versatility of the piperazine scaffold is evident from its incorporation into drugs with vastly different biological targets. researchgate.netthieme-connect.com Comparing the SAR of this compound analogues with other piperazine-containing scaffolds reveals how the nature of the N1 and N4 substituents dictates the pharmacological outcome.

Arylpiperazine Antipsychotics (e.g., Aripiprazole analogues): These compounds typically feature an aryl group (like dichlorophenyl) at N1 and a long, flexible chain terminating in a bulky aromatic system at N4. The long linker is crucial for spanning the distance between anchoring points in dopamine (B1211576) and serotonin (B10506) receptors. This contrasts with the more compact phenoxyacetyl group.

Histamine H3/Sigma-1 Receptor Ligands: In some dual-target ligands, replacing a piperidine (B6355638) core with a piperazine core drastically altered the activity profile, significantly reducing H3 receptor affinity while increasing sigma-1 affinity. nih.gov This highlights that even a subtle change in the core heterocycle can completely shift the selectivity. The protonation state and basicity of the piperazine nitrogens are key determinants in this context. nih.gov

Anticancer Piperazines (e.g., Imatinib): In many kinase inhibitors, the piperazine ring acts as a soluble, basic linker connecting two larger aromatic or heteroaromatic pharmacophores. The SAR often focuses on the large aromatic systems, with the piperazine serving a more structural or pharmacokinetic role rather than being a primary driver of pharmacodynamic interactions itself. nih.gov

5-HT1A Receptor Ligands: Many ligands for this receptor are arylpiperazines where the N4 substituent is a simple alkyl chain. SAR studies show that the length of this chain is finely tuned for optimal activity, with a hexyl chain often being ideal. nih.gov This suggests that for these receptors, a defined hydrophobic pocket accommodates the N4-substituent, a different requirement compared to the N4-phenoxyacetyl group which likely engages in more complex interactions involving hydrogen bonding and aromatic contacts.

Computational Chemistry and in Silico Approaches in the Study of 1 Isopropyl 4 Phenoxyacetyl Piperazine

Molecular Docking Simulations for Target Identification and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is crucial for identifying potential biological targets for a compound and for analyzing its binding mode at the atomic level.

In the study of 1-isopropyl-4-(phenoxyacetyl)piperazine, molecular docking simulations would be employed to screen a library of known protein structures to identify potential binding partners. The process involves preparing the 3D structure of the ligand, this compound, and a set of receptor proteins. nih.gov Docking algorithms then calculate the best-fit orientation of the ligand in the binding site of each protein, generating a score that represents the predicted binding affinity. researchgate.net

Detailed research findings from such a study would include:

Identification of Potential Targets: A list of proteins to which this compound is predicted to bind with high affinity. For instance, piperazine (B1678402) derivatives have been shown to interact with targets like acetylcholinesterase and the sigma 1 receptor. nih.govnih.gov

Binding Mode Analysis: For the highest-ranked targets, a detailed analysis of the binding interactions would be performed. This includes identifying the key amino acid residues involved in the interaction and the types of bonds formed (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces). nih.gov

Structure-Activity Relationship (SAR) Insights: By understanding how the different moieties of this compound (the isopropyl group, the phenoxyacetyl group, and the piperazine ring) contribute to binding, initial hypotheses about the structure-activity relationship can be formulated.

Below is an illustrative data table of what molecular docking results for this compound might look like.

| Potential Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| Acetylcholinesterase (AChE) | -9.8 | TYR334, TRP84, PHE330 | π-π stacking, Hydrophobic |

| Sigma 1 Receptor (S1R) | -9.2 | GLU172, TYR103 | Hydrogen bond, Hydrophobic |

| Dopamine (B1211576) D2 Receptor | -8.7 | ASP114, SER193, PHE389 | Ionic, Hydrogen bond, π-π stacking |

| 5-HT2A Receptor | -8.5 | SER242, TRP336, PHE340 | Hydrogen bond, π-π stacking |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov For this compound, QSAR modeling would be used to predict its biological activity based on its physicochemical properties.

The development of a QSAR model involves several steps:

Data Set Preparation: A series of analogues of this compound with known biological activities (e.g., IC50 values) would be collected.

Descriptor Calculation: A wide range of molecular descriptors for each analogue would be calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques. nih.gov

A QSAR study on this compound and its analogues could reveal which structural features are most important for its biological activity. For example, a hypothetical QSAR equation might look like:

log(1/IC50) = 0.6 * logP - 0.2 * MW + 1.5 * H-bond_Donors + c

This equation would suggest that higher lipophilicity (logP) and more hydrogen bond donors enhance the activity, while a larger molecular weight (MW) is detrimental.

| Analogue | logP | Molecular Weight (MW) | H-bond Donors | Predicted log(1/IC50) |

| This compound | 3.2 | 276.37 | 0 | 2.15 |

| Analogue A (with -OH on phenoxy) | 2.9 | 292.37 | 1 | 3.12 |

| Analogue B (with -Cl on phenoxy) | 3.7 | 310.81 | 0 | 2.21 |

| Analogue C (ethyl instead of isopropyl) | 2.9 | 262.34 | 0 | 2.03 |

De Novo Design and Virtual Screening for Novel Analogues

De novo design and virtual screening are computational techniques used to discover novel molecules with desired biological activities. nih.gov These methods can be applied to find new analogues of this compound with improved properties.

Virtual Screening involves screening large libraries of virtual compounds against a specific biological target to identify potential hits. researchgate.net Starting with a validated target for this compound, a virtual screening campaign could be launched to find other molecules that bind to the same target, potentially with higher affinity or better pharmacokinetic properties.

De Novo Design , on the other hand, involves building new molecules from scratch. nih.gov Algorithms for de novo design can generate novel chemical structures that are complementary to the binding site of a target protein. These newly designed molecules can then be synthesized and tested experimentally.

The outcomes of these approaches would be a set of novel chemical structures, related to this compound, that are predicted to be active against a specific target.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties (Excluding Clinical Pharmacokinetics)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of drug discovery, as poor pharmacokinetics is a major reason for the failure of drug candidates. researchgate.net In silico ADME models can predict these properties for this compound before it is synthesized, saving time and resources.

Various computational models are available to predict a wide range of ADME properties:

Absorption: Prediction of properties like intestinal absorption, Caco-2 permeability, and oral bioavailability. nih.gov

Distribution: Prediction of plasma protein binding, blood-brain barrier penetration, and volume of distribution.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes. nih.gov

Excretion: Prediction of properties like renal clearance.

A key part of ADME prediction is assessing the "drug-likeness" of a compound, often using rules like Lipinski's Rule of Five. mdpi.com

The following table shows a hypothetical in silico ADME profile for this compound.

| ADME Property | Predicted Value | Interpretation |

| Molecular Weight | 276.37 g/mol | Complies with Lipinski's Rule (<500) |

| logP | 3.2 | Optimal for cell permeability |

| H-bond Donors | 0 | Complies with Lipinski's Rule (<5) |

| H-bond Acceptors | 3 | Complies with Lipinski's Rule (<10) |

| Caco-2 Permeability | High | Good potential for oral absorption |

| Blood-Brain Barrier (BBB) Penetration | Moderate | May have CNS activity |

| CYP2D6 Inhibition | Predicted Inhibitor | Potential for drug-drug interactions |

| Human Intestinal Absorption | >90% | High absorption from the gut predicted |

Conformational Dynamics and Molecular Dynamics Simulations

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. researchgate.net MD simulations can provide deeper insights into the stability of the binding pose of this compound and the conformational changes that occur upon binding. nih.gov

An MD simulation of this compound bound to its target would involve:

System Setup: The docked complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

Simulation Run: The simulation is run for a certain period (nanoseconds to microseconds), during which the positions and velocities of all atoms are calculated at each time step.

Analysis: The resulting trajectory is analyzed to study various aspects of the complex, such as the stability of the ligand in the binding site, the flexibility of the protein, and the role of water molecules in the binding interface.

Key findings from MD simulations could include the identification of stable and transient interactions, the calculation of binding free energies, and the characterization of conformational changes in the protein that may be important for its function. nih.gov

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of 1-isopropyl-4-(phenoxyacetyl)piperazine. Through one-dimensional (1D) and two-dimensional (2D) experiments, a complete map of the proton and carbon framework can be assembled.

The ¹H and ¹³C NMR spectra provide the fundamental information regarding the chemical environment and number of unique protons and carbons in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum gives characteristic signals that confirm the presence of the isopropyl, piperazine (B1678402), and phenoxyacetyl moieties. Experimental data recorded in deuterochloroform (CDCl₃) shows distinct chemical shifts for each proton group. A US patent for piperazine derivatives reported the following ¹H NMR signals for the compound.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Isopropyl -CH₃ | 1.05 | Doublet (d) | 6H |

| Piperazine ring -CH₂- & Isopropyl -CH- | 2.4-2.8 | Multiplet (m) | 5H |

| Piperazine ring -CH₂- (adjacent to carbonyl) | 3.65 | Triplet (t) | 4H |

| Phenoxyacetyl -CH₂- | 4.7 | Singlet (s) | 2H |

| Phenyl -CH- | 6.8-7.4 | Multiplet (m) | 5H |

¹³C NMR Spectroscopy: While specific experimental data for the ¹³C NMR of this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of similar structures. These predictions are crucial for a comprehensive structural assignment.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Isopropyl -CH₃ | ~18-20 |

| Piperazine ring C (adjacent to N-isopropyl) | ~48-52 |

| Piperazine ring C (adjacent to N-acyl) | ~42-46 |

| Isopropyl -CH- | ~53-57 |

| Phenoxyacetyl -CH₂- | ~65-70 |

| Phenyl C (para) | ~114-116 |

| Phenyl C (ortho) | ~121-123 |

| Phenyl C (meta) | ~129-131 |

| Phenyl C (ipso, C-O) | ~157-159 |

| Carbonyl C=O | ~168-172 |

To unambiguously assign the ¹H and ¹³C signals and confirm the bonding network, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show a cross-peak between the isopropyl methine proton (~2.7 ppm) and the two methyl doublets (~1.05 ppm). It would also help delineate the couplings within the piperazine ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would be used to definitively assign each carbon signal by linking it to its attached proton(s). For example, the signal at ~4.7 ppm in the ¹H spectrum would correlate with the carbon signal around 65-70 ppm in the ¹³C spectrum, confirming the -O-CH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is critical for connecting the different fragments of the molecule. Key expected correlations include:

A correlation from the protons of the phenoxyacetyl methylene (B1212753) group (~4.7 ppm) to the carbonyl carbon (~168-172 ppm) and the ipso-carbon of the phenyl ring (~157-159 ppm).

Correlations from the piperazine protons adjacent to the carbonyl group (~3.65 ppm) to the carbonyl carbon, confirming the amide linkage.

Correlations from the isopropyl methine and methyl protons to their respective carbons and adjacent piperazine ring carbons.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural information through analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), which can confirm the elemental formula of the molecule. For this compound, the molecular formula is C₁₆H₂₄N₂O₂.

| Parameter | Value |

| Molecular Formula | C₁₆H₂₄N₂O₂ |

| Nominal Mass | 276 amu |

| Monoisotopic Mass (Calculated) | 276.1838 u |

Experimental HRMS analysis would be expected to yield a measured m/z value that matches the calculated monoisotopic mass to within a few parts per million (ppm), providing strong evidence for the compound's elemental composition. This is a significant improvement over the nominal mass of 276 reported in some literature.

In MS/MS experiments, the molecular ion (or its protonated form, [M+H]⁺) is isolated and fragmented to produce a series of daughter ions. The fragmentation pattern is characteristic of the molecule's structure. Key expected fragmentation pathways for this compound include:

Alpha-cleavage: Loss of a propyl radical from the isopropyl group.

Amide Bond Cleavage: Scission of the C-N bond between the carbonyl group and the piperazine ring, leading to characteristic fragment ions.

Piperazine Ring Fragmentation: A common pathway for piperazine derivatives involves the cleavage of the ring, often resulting in the loss of C₂H₄N or related fragments. nih.gov

McLafferty Rearrangement: A potential rearrangement involving the carbonyl group.

A major fragmentation pathway would likely involve the cleavage of the amide bond, yielding a phenoxyacetyl cation (m/z 135) and an isopropylpiperazine fragment.

X-Ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information by mapping the precise atomic coordinates in the solid state. As of this writing, a crystal structure for this compound has not been deposited in public databases.

However, should a suitable single crystal be grown, X-ray diffraction analysis would reveal:

Unambiguous Connectivity: Confirming the atomic connections.

Molecular Conformation: The piperazine ring is expected to adopt a chair conformation, which is the most stable arrangement for such systems. scielo.org.zaresearchgate.net The analysis would determine the precise bond lengths, bond angles, and torsion angles.

Supramolecular Interactions: Revealing how the molecules pack in the crystal lattice through intermolecular forces such as van der Waals interactions or weak hydrogen bonds.

This technique would provide the ultimate proof of the compound's three-dimensional structure in the solid phase.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the elucidation of molecular structures by identifying the functional groups present in a compound. For this compound, these techniques provide a characteristic fingerprint based on the vibrational modes of its constituent parts: the piperazine ring, the isopropyl group, the phenoxy group, and the amide linkage.

The IR and Raman spectra are expected to exhibit distinct bands corresponding to the stretching and bending vibrations of C-H, C-N, C=O, and C-O bonds. The piperazine ring itself has characteristic vibrations, though these can be complex. nih.govchemicalbook.com The presence of the isopropyl group will be indicated by specific C-H stretching and bending modes. The phenoxyacetyl moiety introduces several key vibrational signatures, including the amide C=O stretch, which is typically a strong band in the IR spectrum, and aromatic C-H and C=C stretching vibrations from the phenyl ring.

While a specific, experimentally measured spectrum for this compound is not publicly available, the expected vibrational frequencies can be inferred from the analysis of related compounds such as 1-isopropylpiperazine (B163126), N-isopropyl-4-piperidone, and other piperazine derivatives. nih.govresearchgate.netnist.gov

Table 1: Predicted IR and Raman Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H | Stretching | 3100-3000 | Medium to Weak | Strong |

| Aliphatic C-H (isopropyl, piperazine) | Stretching | 3000-2850 | Strong | Strong |

| Amide C=O | Stretching | 1680-1630 | Strong | Medium |

| Aromatic C=C | Stretching | 1600-1450 | Medium to Strong | Strong |

| Aliphatic C-H | Bending | 1470-1350 | Medium | Medium |

| C-N (piperazine, amide) | Stretching | 1350-1000 | Medium to Strong | Medium to Weak |

| C-O (ether) | Stretching | 1260-1000 | Strong | Medium to Weak |

Note: This table is predictive and based on characteristic group frequencies. Actual peak positions and intensities may vary.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable for determining the purity of this compound and for identifying and quantifying any impurities or byproducts that may be present from its synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most relevant techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is the premier technique for assessing the purity of non-volatile, thermally labile compounds like this compound. A well-developed HPLC method can separate the main compound from starting materials, intermediates, and degradation products.

Method development would typically involve optimizing the stationary phase, mobile phase composition, and detector settings to achieve optimal resolution and sensitivity. A reverse-phase HPLC method is generally suitable for compounds of this polarity.

While a specific validated method for this compound is not published, a general approach can be outlined based on methods for related piperazine-containing active pharmaceutical ingredients and other similar molecules. oup.comresearchgate.netchemicalbook.com The use of a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is a common starting point. UV detection would be appropriate due to the presence of the aromatic phenoxy group.

Table 2: Hypothetical HPLC Method Parameters for Purity Assessment of this compound

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Good retention and separation for moderately polar compounds. |

| Mobile Phase | Acetonitrile:Water (with 0.1% formic acid) | Gradient elution, starting with a higher aqueous percentage and increasing the organic component, would likely provide the best separation of polar and non-polar impurities. Formic acid helps to improve peak shape and ionization for potential mass spectrometry detection. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detector | UV-Vis Diode Array Detector (DAD) | The phenoxy group provides a strong UV chromophore, allowing for sensitive detection. A DAD allows for monitoring at multiple wavelengths and peak purity assessment. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

GC-MS is a highly sensitive and specific technique for the identification of volatile and semi-volatile compounds. In the context of this compound, GC-MS would be primarily used to identify any volatile byproducts or residual starting materials from the synthesis process. The direct analysis of the parent compound by GC-MS may be challenging without derivatization due to its relatively high molecular weight and polarity, but it is ideal for analyzing more volatile impurities.

Potential volatile byproducts could arise from side reactions or unreacted starting materials. For instance, if the synthesis involves the reaction of 1-isopropylpiperazine with a phenoxyacetylating agent, residual 1-isopropylpiperazine or byproducts from the acetylating agent could be present.

The mass spectrometer fragments the eluting compounds in a characteristic and reproducible manner, allowing for their identification by comparing the resulting mass spectra to spectral libraries or by interpreting the fragmentation patterns. The fragmentation of piperazine derivatives is well-documented and typically involves cleavage of the piperazine ring and the bonds adjacent to the nitrogen atoms. oup.comoup.comxml-journal.netresearchgate.net For this compound, characteristic fragments would be expected from the loss of the isopropyl group, cleavage of the phenoxyacetyl group, and fragmentation of the piperazine ring itself.

Table 3: Potential Volatile Byproducts from the Synthesis of this compound and their Analysis by GC-MS

| Potential Byproduct | Potential Origin | Expected GC-MS Behavior |

| 1-Isopropylpiperazine | Unreacted starting material | Volatile enough for GC-MS analysis. Characteristic fragmentation pattern would be observed. nih.gov |

| Phenol | Byproduct from the synthesis of the phenoxyacetylating agent | Amenable to GC-MS analysis, with a well-known mass spectrum. |

| Isopropyl acetate | Potential solvent or byproduct | Highly volatile and easily detectable by GC-MS. chemicalbook.com |

| p-Cymene | Potential impurity from starting materials | A common aromatic hydrocarbon, readily analyzed by GC-MS. nist.gov |

Future Research Directions and Translational Perspectives for Substituted Piperazines

Development of Novel Synthetic Pathways for Scalable Production

The generation of large quantities of substituted piperazines for extensive preclinical and potential clinical studies necessitates efficient and scalable synthetic routes. Traditional methods for creating unsymmetrically disubstituted piperazines often involve multi-step processes with protecting groups, which can be inefficient and costly for large-scale manufacturing. researchgate.net

A plausible and scalable synthesis for 1-isopropyl-4-(phenoxyacetyl)piperazine would likely involve a two-step process starting from a monosubstituted piperazine (B1678402). First, 1-isopropylpiperazine (B163126) can be synthesized via several established methods, such as the reductive amination of piperazine with acetone (B3395972) or by heating diethanolamine (B148213) with isopropylamine (B41738) in the presence of a catalyst. mdpi.comgoogle.comprepchem.com The resulting 1-isopropylpiperazine can then undergo N-acylation by reacting with phenoxyacetyl chloride or a related activated derivative of phenoxyacetic acid to yield the final product. researchgate.net

Future research is focused on developing more streamlined and efficient synthetic methodologies. One-pot procedures and flow chemistry are being explored to accelerate synthesis and improve yields and purity while reducing costs. mdpi.com Additionally, modern catalytic methods, including photoredox catalysis, are being developed to enable direct C-H functionalization of the piperazine ring, offering new avenues to create structural diversity beyond simple N-substitution. organic-chemistry.org

Table 1: Synthetic Strategies for Substituted Piperazines

| Method | Description | Application Example | Scalability |

|---|---|---|---|

| Reductive Amination | Reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). | Synthesis of N-alkylpiperazines like 1-isopropylpiperazine. mdpi.comprepchem.com | Good to excellent; widely used in process chemistry. mdpi.com |

| Nucleophilic Substitution | Reaction of a piperazine with an alkyl halide. | Synthesis of N-alkyl and N-benzyl piperazine derivatives. mdpi.comnih.gov | Moderate to good; can be limited by side reactions. |

| N-Acylation | Reaction of a piperazine with an acyl chloride or anhydride. | Synthesis of N-acylpiperazines, the final step for a compound like this compound. researchgate.netresearchgate.net | Generally high-yielding and scalable. |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an aryl halide with a piperazine. | Synthesis of N-arylpiperazines. mdpi.com | Good; requires removal of metal catalyst. |

| Flow Chemistry | Continuous reaction in a reactor system rather than a batch vessel. | Used to optimize reactions like metal-free N-arylations. mdpi.com | Excellent; offers improved safety, efficiency, and scalability. |

Exploration of New Biological Targets and Therapeutic Areas (Pre-clinical)

The piperazine scaffold is a component of drugs targeting a wide array of biological systems. mdpi.comresearchgate.net Arylpiperazine derivatives are famous for their activity in the central nervous system (CNS), modulating serotonin (B10506) and dopamine (B1211576) receptors, which is useful in treating depression and anxiety. nih.gov Other piperazine-containing compounds function as kinase inhibitors for cancer therapy, antihistamines, and antiviral agents. mdpi.com

The phenoxyacetamide moiety, the other key component of this compound, is also associated with a broad spectrum of biological activities. nih.govmdpi.com Derivatives have been investigated for their potential as anticancer, anti-inflammatory, anticonvulsant, antioxidant, and antimicrobial agents. nih.govmdpi.comresearchgate.net

The combination of these two pharmacologically active scaffolds in a single molecule like this compound opens the possibility of creating hybrid compounds with novel or enhanced activities. Preclinical exploration would focus on screening such molecules against a wide range of targets. For instance, given the CNS activity of many piperazines and the anticonvulsant potential of some phenoxyacetamides, this compound could be a candidate for neurological disorders. nih.govnih.gov Similarly, the anticancer properties associated with both parent scaffolds suggest its potential as an antiproliferative agent. nih.govmdpi.com Recent research has identified novel piperazine derivatives as selective activators of TRPC6 channels, presenting a potential therapeutic strategy for synaptic deficiencies in Alzheimer's disease. nih.gov

Table 2: Potential Therapeutic Areas for Substituted Piperazine and Phenoxyacetamide Derivatives

| Scaffold | Known Biological Targets / Activities | Potential Therapeutic Areas |

|---|---|---|

| Piperazine | Serotonin & Dopamine Receptors, Kinases, Histamine Receptors, Sigma Receptors, TRP Channels. mdpi.comnih.govnih.gov | CNS Disorders (Depression, Anxiety, Schizophrenia), Cancer, Allergies, Alzheimer's Disease. mdpi.comnih.gov |

| Phenoxyacetamide | Cyclooxygenase (COX), HIF-1α, PARP-1. nih.govmdpi.com | Cancer, Inflammation, Neurological Disorders (e.g., epilepsy), Infectious Diseases, Oxidative Stress-related conditions. nih.govmdpi.comresearchgate.net |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Piperazine Derivatives

Modern drug discovery is increasingly driven by artificial intelligence (AI) and machine learning (ML). These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates, predict their properties, and optimize their structures.

For piperazine derivatives, AI can be transformative in several ways:

Virtual Screening: AI models can screen massive virtual libraries containing millions of hypothetical piperazine derivatives, including analogs of this compound. This allows researchers to prioritize a smaller, more promising set of compounds for actual synthesis and testing, saving significant time and resources.

Property Prediction: Machine learning algorithms can predict key drug-like properties, such as solubility, permeability, metabolic stability, and potential toxicity, for novel piperazine compounds before they are synthesized. This helps in the early identification of candidates with favorable pharmacokinetic profiles.

De Novo Design: Generative AI models can design entirely new piperazine-based molecules tailored to fit a specific biological target's binding site. By providing the desired characteristics, researchers can use AI to generate structures that are optimized for potency and selectivity.

Structure-Activity Relationship (SAR) Analysis: AI can identify complex patterns in SAR data that may not be apparent to human researchers, leading to new insights for optimizing lead compounds. nih.gov For a molecule like this compound, AI could suggest modifications to the isopropyl or phenoxy groups to enhance a particular biological activity.

The integration of AI and ML promises to accelerate the entire discovery pipeline for piperazine-based therapeutics, from hit identification to lead optimization.

Design of Targeted Delivery Systems for Piperazine-Containing Compounds

Beyond their intrinsic therapeutic activities, piperazine-containing compounds are being developed as critical components of advanced drug delivery systems. Their ability to be easily functionalized and their typical cationic nature at physiological pH make them ideal for interacting with biological molecules and for modifying the surfaces of nanocarriers.

A notable example is the use of piperazine-based compounds to functionalize protein nanocages, such as humanized ferritin (HumAfFt), for the targeted delivery of small interfering RNA (siRNA) to cancer cells. acs.orgnih.gov In these systems, piperazine derivatives are conjugated to the interior surface of the ferritin cage. Their positively charged nitrogen atoms are believed to promote electrostatic interactions with the negatively charged phosphate (B84403) backbone of siRNA, facilitating its encapsulation and protection. nih.gov The entire nanoparticle is then taken up by cancer cells that overexpress the transferrin receptor (TfR1), leading to targeted release of the siRNA cargo and gene silencing. acs.org

Other research has explored the functionalization of inorganic nanoparticles, such as mesoporous silica (B1680970) (SBA-15) and iron oxide, with piperazine derivatives. nih.govsci-hub.ruresearchgate.net These modifications can enhance drug loading capacity, control the release rate of therapeutic agents like gemcitabine, and, in the case of iron oxide, allow for magnetic targeting and recovery of the catalyst or carrier. nih.govresearchgate.net The ability of certain piperazine derivatives to act as permeation enhancers is also being studied to improve the transport of macromolecular drugs across epithelial barriers. acs.org

These findings highlight a promising future for piperazine-containing compounds not just as active pharmaceutical ingredients but also as enabling tools for the targeted delivery and enhanced efficacy of other therapeutics.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-isopropyl-4-(phenoxyacetyl)piperazine analogs?

- Methodology : Utilize coupling reactions between substituted benzoic acids and piperazine derivatives. For example, N-(4-substituted-phenyl)piperazine can react with phenoxyacetic acid derivatives via carbodiimide-mediated coupling (e.g., 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC)) in dichloromethane (DCM) or similar solvents. Purification typically involves crystallization or flash chromatography .

- Key Considerations : Optimize reaction conditions (e.g., stoichiometry, solvent ratios, temperature) to minimize byproducts. Monitor reaction progress via TLC (e.g., hexane:ethyl acetate 1:2) .

Q. How can the structural integrity of this compound be validated experimentally?

- Techniques :

- X-ray crystallography to resolve molecular packing and hydrogen-bonding patterns (e.g., disordered aroyl rings require refined occupancy parameters) .

- Spectroscopy :

- ¹H/¹³C NMR to confirm substitution patterns (e.g., isopropyl group at N1, phenoxyacetyl at C4).

- IR spectroscopy to identify carbonyl (C=O) and ether (C-O-C) functional groups .

- Mass spectrometry (GC-MS or LC-MS) for molecular weight validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Handling : Use PPE (gloves, goggles, lab coat) to avoid skin/eye irritation. Work in a fume hood to prevent inhalation .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers. Degradation products may include toxic gases (e.g., CO, NOₓ) under high heat .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity in piperazine derivatives?

- Approach :

- Substituent Variation : Introduce electron-withdrawing/donating groups (e.g., halogens, methoxy) on the phenoxyacetyl moiety to modulate electronic effects. Compare bioactivity (e.g., receptor binding, enzyme inhibition) across analogs .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., serotonin/dopamine transporters) .

- Data Analysis : Corrogate crystallographic data (e.g., hydrogen-bonding motifs in ) with in vitro activity to identify critical structural features .

Q. How should researchers address contradictions in crystallographic data for piperazine derivatives?

- Case Study : In analogs with disordered substituents (e.g., 2-chlorobenzoyl in ), refine occupancy ratios (e.g., 0.942:0.058) and validate via residual density maps .

- Resolution : Compare isomorphic structures (e.g., halogen-substituted derivatives in ) to identify trends in supramolecular assembly (e.g., C–H⋯O vs. π-stacking interactions) .

Q. What strategies are effective for studying metabolic stability and toxicity of this compound?

- In Vitro Models :

- Hepatic Microsomes : Assess CYP450-mediated metabolism. Monitor metabolites via LC-MS/MS .

- Ames Test : Evaluate mutagenicity using Salmonella typhimurium strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.